molecular formula C16H16N2O4 B2657400 Benzyl 3-[(2-nitrophenyl)amino]propanoate CAS No. 2326068-16-8

Benzyl 3-[(2-nitrophenyl)amino]propanoate

Cat. No.: B2657400
CAS No.: 2326068-16-8
M. Wt: 300.314
InChI Key: KIRIYUAYDNFHEN-UHFFFAOYSA-N
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Description

Benzyl 3-[(2-nitrophenyl)amino]propanoate is an organic compound with a complex structure that includes a benzyl group, a nitrophenyl group, and an amino propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(2-nitrophenyl)amino]propanoate typically involves the reaction of benzyl bromide with 3-[(2-nitrophenyl)amino]propanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(2-nitrophenyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-[(2-nitrophenyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-[(2-nitrophenyl)amino]propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino propanoate moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-nitrophenyl carbonate
  • Benzyl 2-nitrophenyl ether
  • Benzyl 3-nitrophenyl acetate

Uniqueness

Benzyl 3-[(2-nitrophenyl)amino]propanoate is unique due to the presence of both a nitrophenyl group and an amino propanoate moiety

Properties

IUPAC Name

benzyl 3-(2-nitroanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-16(22-12-13-6-2-1-3-7-13)10-11-17-14-8-4-5-9-15(14)18(20)21/h1-9,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRIYUAYDNFHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCNC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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